5-(3,5-Dichlorophenyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one
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Overview
Description
5-(3,5-Dichlorophenyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of 3,5-dichlorophenyl isocyanate with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require the use of a catalyst to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a suitable form for further applications.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazolidinones.
Scientific Research Applications
5-(3,5-Dichlorophenyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(3,5-Dichlorophenyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one: Characterized by the presence of a dichlorophenyl group and an oxazolidinone ring.
5-(3,5-Dichlorophenyl)-3-(methyl)-1,3-oxazolidin-2-one: Similar structure but with a methyl group instead of a propan-2-yl group.
5-(3,5-Dichlorophenyl)-3-(ethyl)-1,3-oxazolidin-2-one: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the dichlorophenyl group and the oxazolidinone ring makes it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
88697-66-9 |
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Molecular Formula |
C12H13Cl2NO2 |
Molecular Weight |
274.14 g/mol |
IUPAC Name |
5-(3,5-dichlorophenyl)-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13Cl2NO2/c1-7(2)15-6-11(17-12(15)16)8-3-9(13)5-10(14)4-8/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
FIRDRQJFLAHMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(OC1=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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